3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide
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Description
3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in oncology. The compound was first synthesized in 2012 and has since been the subject of numerous scientific investigations.
Scientific Research Applications
Sunscreen Formulations
Avobenzone is an oil-soluble ingredient commonly used in sunscreen products. Its primary role is to absorb the full spectrum of UVA (ultraviolet A) rays. Unlike some organic sunscreen agents, Avobenzone has a broader range of wavelengths over which it can absorb ultraviolet light. This property makes it a valuable component in sunscreens marketed as “broad spectrum.” The absorption maximum for Avobenzone occurs at 357 nm, and it appears as an odorless, yellowish solid .
Precursor to Biologically Active Compounds
While not directly related to Avobenzone’s sunscreen properties, it’s worth noting that tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate (a derivative of Avobenzone) serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
properties
IUPAC Name |
3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO2S/c1-22(2,3)15-6-4-14(5-7-15)13-27-19-10-11-28-20(19)21(26)25-16-8-9-17(23)18(24)12-16/h4-12H,13H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELKCMRTEYNADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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